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molecular formula C10H12BrNO2S B8716696 (5-Bromo-4-methylthiophen-2-yl)(morpholin-4-yl)methanone CAS No. 860344-44-1

(5-Bromo-4-methylthiophen-2-yl)(morpholin-4-yl)methanone

Cat. No. B8716696
M. Wt: 290.18 g/mol
InChI Key: VXNHZTHGQHDSFN-UHFFFAOYSA-N
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Patent
US07915300B2

Procedure details

5-Bromo-4-methyl-thiophene-2-carboxylic acid methyl ester (8.51 mmol) was dissolved in EtOH (100 ml) and NaOH (42.5 mmol) added, as a 1M solution in water. Reaction was heated to 80° C. for 2 h, after which time all starting material had been consumed. Reaction was then concentrated in vacuo and the residue taken up in DCM and shaken with 1M HCl. The resulting biphasic mixture was then filtered and the filtrant washed with hexane and dried under vacuum. This gave 5-Bromo-4-methyl-thiophene-2-carboxylic acid as off white solid: m/z in MS AP−=219, 221 [M−H]−, 6.79 mmol, 80%. 5-Bromo-4-methyl-thiophene-2-carboxylic acid (6.79 mmol) was taken up in 30 ml DMF and morpholine (7.47 mmol), WSC.HCl (7.47 mmol) and HOBt (7.47 mmol) were added. Reaction was stirred at room temperature for 17 h and then diluted with EtOAc, washed with 1M HCl and brine, dried over Na2SO4 and concentrated in vacuo. Flash chromatography of the residue (silica, 33-50% EtOAc in hexane) gave (5-Bromo-4-methyl-thiophen-2-yl)-morpholin-4-yl-methanone as a pale golden oil: m/z in MS ES+=290, 292 [M+H]+, 4.67 mmol, 69%.
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
8.51 mmol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
42.5 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
6.79 mmol
Type
reactant
Reaction Step Five
Quantity
7.47 mmol
Type
reactant
Reaction Step Six
Quantity
7.47 mmol
Type
reactant
Reaction Step Six
Name
Quantity
7.47 mmol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[S:6][C:7]([Br:11])=[C:8]([CH3:10])[CH:9]=1)=[O:4].[OH-].[Na+].BrC1SC(C(O)=O)=CC=1C.[NH:24]1[CH2:29][CH2:28][O:27][CH2:26][CH2:25]1.CCN=C=NCCCN(C)C.Cl.C1C=CC2N(O)N=NC=2C=1>CCO.O.CN(C=O)C.CCOC(C)=O>[Br:11][C:7]1[S:6][C:5]([C:3]([N:24]2[CH2:29][CH2:28][O:27][CH2:26][CH2:25]2)=[O:4])=[CH:9][C:8]=1[CH3:10] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
8.51 mmol
Type
reactant
Smiles
COC(=O)C=1SC(=C(C1)C)Br
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
42.5 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
6.79 mmol
Type
reactant
Smiles
BrC1=C(C=C(S1)C(=O)O)C
Step Six
Name
Quantity
7.47 mmol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
7.47 mmol
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
7.47 mmol
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
shaken with 1M HCl
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
after which time all starting material had been consumed
CUSTOM
Type
CUSTOM
Details
Reaction
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting biphasic mixture was then filtered
WASH
Type
WASH
Details
the filtrant washed with hexane
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
Reaction
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 17 h
Duration
17 h
WASH
Type
WASH
Details
washed with 1M HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(S1)C(=O)N1CCOCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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